![molecular formula C16H15IN2O4 B5216444 N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-2-iodobenzamide](/img/structure/B5216444.png)
N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-2-iodobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-2-iodobenzamide, commonly known as FIAU, is a chemical compound that has been extensively studied for its potential applications in scientific research. FIAU is a member of the class of nucleoside analogs, which are compounds that mimic the structure of natural nucleosides and can interfere with the replication of DNA and RNA.
Wirkmechanismus
FIAU is a nucleoside analog that can be incorporated into DNA and RNA during replication. Once incorporated, FIAU can interfere with the normal function of the nucleic acid, leading to cell death. FIAU is particularly effective against cells that express high levels of the herpes simplex virus thymidine kinase gene, which can convert FIAU into a toxic metabolite.
Biochemical and Physiological Effects:
FIAU has been shown to have a variety of biochemical and physiological effects, including inhibition of DNA and RNA synthesis, induction of apoptosis, and activation of immune responses. FIAU has also been shown to have anti-tumor effects in various animal models, suggesting its potential use as a cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using FIAU in lab experiments is its specificity for cells that express high levels of the herpes simplex virus thymidine kinase gene, which allows for targeted gene expression imaging. However, FIAU has several limitations, including its potential toxicity and the need for radioactive labeling, which can be expensive and time-consuming.
Zukünftige Richtungen
There are several potential future directions for research on FIAU, including the development of new labeling strategies that do not require radioactive isotopes, the optimization of FIAU analogs with improved specificity and toxicity profiles, and the investigation of FIAU as a potential cancer therapy. Additionally, FIAU could be used in combination with other imaging agents or therapies to improve their effectiveness.
Synthesemethoden
The synthesis of FIAU involves several steps, including the preparation of 2-iodobenzoyl chloride, the reaction of the chloride with 2-furylvinylamine, and the coupling of the resulting intermediate with N-(2-hydroxyethyl)glycine. The final product is obtained after purification through chromatography. The synthesis of FIAU is a complex and time-consuming process, but it has been optimized to produce high yields of pure compound.
Wissenschaftliche Forschungsanwendungen
FIAU has been extensively studied for its potential applications in scientific research, particularly in the field of molecular imaging. FIAU can be labeled with radioactive isotopes such as iodine-123 or fluorine-18, which allows for non-invasive imaging of gene expression in living organisms. FIAU has been used to study the expression of various genes, including the herpes simplex virus thymidine kinase gene, which is commonly used as a reporter gene in molecular imaging studies.
Eigenschaften
IUPAC Name |
N-[(E)-1-(furan-2-yl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IN2O4/c17-13-6-2-1-5-12(13)15(21)19-14(16(22)18-7-8-20)10-11-4-3-9-23-11/h1-6,9-10,20H,7-8H2,(H,18,22)(H,19,21)/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJBJSCWCGMRDD-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCCO)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NCCO)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(furan-2-yl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.